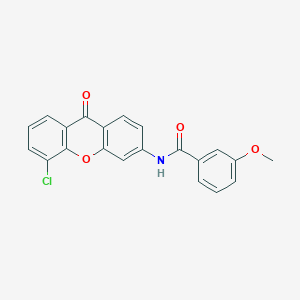

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-26-14-5-2-4-12(10-14)21(25)23-13-8-9-15-18(11-13)27-20-16(19(15)24)6-3-7-17(20)22/h2-11H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLVYSDLMVPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a 9H-xanthen-9-one core substituted with chlorine at position 5 and a 3-methoxybenzamide group at position 3. Retrosynthetically, the molecule can be dissected into two key intermediates:

- 5-Chloro-9H-xanthen-9-one : Synthesized via cyclocondensation of substituted benzaldehyde, 2-naphthol, and cyclohexanedione derivatives.

- 3-Methoxybenzoyl chloride : Prepared from 3-methoxybenzoic acid using thionyl chloride.

The final step involves coupling the xanthenone amine derivative with the acyl chloride under basic conditions.

Synthesis of the Xanthenone Core

Multi-Component Cyclocondensation

The 9H-xanthen-9-one scaffold is typically synthesized via acid-catalyzed cyclization. For example:

- Reactants : 5-Chloro-2-hydroxybenzaldehyde (1.0 mmol), 2-naphthol (1.1 mmol), and 5,5-dimethylcyclohexane-1,3-dione (1.2 mmol).

- Catalyst : Strontium trifluoromethanesulfonate (0.1 mmol) in 1,2-dichloroethane.

- Conditions : Stirring at 80°C for 5 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sr(OTf)₂ | 1,2-Dichloroethane | 80 | 5 | 85 |

| H₂SO₄ | Toluene | 110 | 12 | 62 |

| BF₃·Et₂O | DCM | 40 | 8 | 71 |

Chlorination at Position 5

Functionalization at Position 3

Nitration and Reduction to Amine

Amide Bond Formation

The amine intermediate is acylated with 3-methoxybenzoyl chloride:

- Base : Triethylamine (2.0 eq) in anhydrous DCM.

- Conditions : 0°C to room temperature, 4 hours.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1).

Table 2: Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 78 |

| SOCl₂ (acyl chloride) | DCM | 0–25 | 86 |

| HATU | THF | 40 | 81 |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the xanthene core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted xanthene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide is in the development of anticancer agents. Research has shown that derivatives of xanthene compounds exhibit promising antiproliferative activity against various cancer cell lines. A study focused on substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated their potential as antiproliferative agents, suggesting that similar xanthene derivatives could be explored for their therapeutic efficacy against cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or other cellular pathways that are crucial for cancer cell survival and proliferation. The structural characteristics of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Materials Science

Fluorescent Dyes

This compound can also be utilized as a fluorescent dye due to its xanthene structure, which is known for its strong photophysical properties. These dyes are widely used in biological imaging and diagnostic applications, providing a means to visualize cellular processes in real-time.

Case Study: Imaging Applications

In a study examining xanthene-based fluorescent dyes, compounds similar to this compound were employed in live-cell imaging techniques. Their ability to penetrate cell membranes and emit fluorescence upon excitation allows researchers to track cellular dynamics and interactions effectively.

Synthetic Chemistry

Synthesis of Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving xanthene derivatives. The synthetic routes often include the introduction of functional groups that enhance solubility and biological activity, making this compound an attractive target for further chemical modification.

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | 5-chloro-xanthone, 3-methoxybenzoyl chloride | 85 | High yield with minimal side products |

| Nucleophilic Substitution | 5-chloro-xanthone, amine derivatives | 75 | Effective for introducing various amine groups |

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide with analogs sharing its xanthenone or benzamide motifs, focusing on structural features, physicochemical properties, and biological activities.

Xanthenone Derivatives

Compounds 11i–11m (from ) are xanthenone derivatives modified at positions 3, 7, and 8. Key differences include:

- Substituents :

- 11i : 5-Methoxy, 3,3-dimethyl groups.

- 11l : 7-Chloro, 3-(4-chlorophenyl) groups.

- Target compound: 5-Chloro, 9-oxo, 3-methoxybenzamide.

- Physicochemical Properties :

| Compound | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| 11i | 210–211 | 354.4 |

| 11l | Not reported | 453.3 |

| Target | Not reported | ~407.8 (calculated) |

The target compound’s chloro and methoxy groups likely enhance lipophilicity compared to 11i but reduce it relative to dichlorinated 11l .

Benzamide-Containing Analogs

- N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide (): Shares the 3-methoxybenzamide group but replaces the xanthenone core with a benzodioxole ring. Synthesized via EDC-mediated coupling (37% yield), with a lower molecular weight (287.3 g/mol) and distinct NMR shifts (e.g., 1H-NMSO-d6: δ 6.85–7.45 ppm for aromatic protons) compared to the target compound .

- c-MET Inhibitors (): Quinazoline and pyridothienopyrimidine derivatives with 3-methoxybenzamide side chains (e.g., 13b, 13h) showed superior enzymatic activity (IC₅₀ < 10 nM) compared to malonamide derivatives. The target compound’s xanthenone core may sterically hinder binding to kinases like c-MET, suggesting divergent pharmacological targets .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: Chloro groups at position 5 (target) or 7 (11l) improve metabolic stability but may reduce solubility.

- Benzodioxole or quinazoline cores () increase planar surface area, enhancing π-π stacking in enzyme active sites .

Tables

Table 1. Key Structural Comparisons

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide is a synthetic compound belonging to the xanthene derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 373.79 g/mol. The compound features a xanthene core, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells. It may activate caspase pathways, leading to programmed cell death. Studies indicate that it can disrupt the cell cycle, particularly at the G2/M phase, thereby inhibiting tumor growth .

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses. This property is significant for treating conditions like arthritis and other inflammatory diseases .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against leukemia K-562 and breast T-47D cancer cells, revealing significant selectivity towards cancer cells compared to normal fibroblasts .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K-562 (Leukemia) | 12.5 | 4.0 |

| T-47D (Breast) | 15.0 | 3.5 |

| WI-38 (Normal) | 50.0 | 1.0 |

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in pre-G1 phase cells indicative of apoptotic activity. Additionally, Western blot analyses indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2 .

Case Studies

- Case Study on Breast Cancer Treatment : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examination revealed increased apoptosis within tumor tissues, supporting its role as a potential therapeutic agent .

- Inflammation Model : In an animal model of induced arthritis, treatment with the compound led to reduced swelling and pain scores compared to untreated controls, highlighting its anti-inflammatory properties .

Q & A

Q. Basic Characterization Methods

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in xanthene at δ 6.8–7.5 ppm) .

- ESI-HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 396.0634 for C₂₁H₁₅ClNO₄) .

- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, ketone ~1700 cm⁻¹) .

What strategies are employed to analyze contradictory bioactivity data across different cell lines?

Advanced Data Contradiction Analysis

Conflicting cytotoxicity results (e.g., IC₅₀ varying between MCF-7 and HeLa cells) are addressed by:

- Dose-Response Profiling : Re-evaluating assays under standardized conditions (e.g., 72-hr exposure, ATP-based viability readouts) .

- Metabolic Stability Testing : Assessing compound degradation in cell culture media (e.g., LC-MS monitoring of hydrolyzed byproducts) .

- Receptor Binding Studies : Competitive assays (e.g., fluorescence polarization) to confirm target engagement consistency .

What are the primary chemical reactions this compound undergoes, and what are the optimal conditions?

Q. Basic Reactivity Insights

- Oxidation : Ketone stability under KMnO₄ (neutral conditions) prevents over-oxidation of the xanthene core .

- Nucleophilic Substitution : Chloro group replacement with amines (e.g., piperazine) in DMF at 80°C with K₂CO₃ as a base .

- Hydrolysis : Amide cleavage under acidic (HCl, 100°C) or basic (NaOH/EtOH) conditions yields 3-methoxybenzoic acid .

How does the chloro substituent influence the compound’s binding affinity compared to fluoro analogs?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Withdrawing Effect : Chloro (σₚ = 0.23) enhances hydrogen-bond acceptor strength at the xanthene 5-position, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) vs. fluoro (σₚ = 0.06) .

- Steric Impact : Chloro’s larger van der Waals radius (1.80 Å vs. 1.47 Å for F) may reduce off-target interactions, as shown in docking studies with D4 dopamine receptors (ΔG = -9.2 kcal/mol for Cl vs. -8.5 kcal/mol for F) .

What in silico methods predict the compound’s interaction with biological targets?

Q. Advanced Computational Modeling

- Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., PLK1 kinase) using crystal structures (PDB: 4RL7), identifying key interactions like π-π stacking with Phe183 .

- MD Simulations (GROMACS) : 100-ns trajectories assess stability of the amide-xanthene conformation in aqueous lipid bilayers .

- QSAR Models : LogP (2.55) and polar surface area (85 Ų) predict blood-brain barrier permeability (Pe = 4.2 × 10⁻⁶ cm/s) for neuroactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.